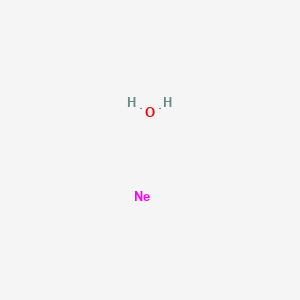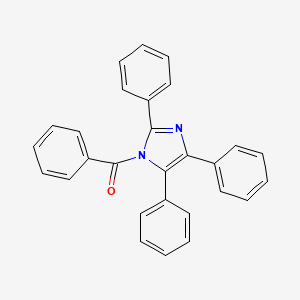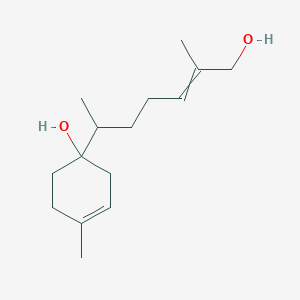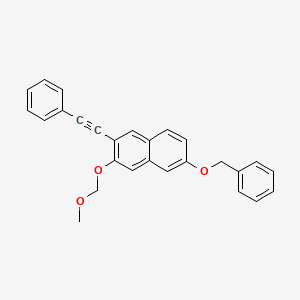
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of benzyloxy, methoxymethoxy, and phenylethynyl groups attached to a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene core: The naphthalene core can be synthesized through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl chloride and a suitable base.
Introduction of the methoxymethoxy group: The methoxymethoxy group can be introduced through the reaction of the naphthalene derivative with methoxymethyl chloride in the presence of a base.
Introduction of the phenylethynyl group: The phenylethynyl group can be introduced via Sonogashira coupling reaction using phenylacetylene and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, methoxymethyl chloride, phenylacetylene, and suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or other reduced derivatives.
Applications De Recherche Scientifique
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Generation of reactive intermediates: It may generate reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Benzyloxy)-2-(phenylethynyl)naphthalene: Lacks the methoxymethoxy group, which may affect its chemical properties and applications.
3-(Methoxymethoxy)-2-(phenylethynyl)naphthalene: Lacks the benzyloxy group, which may influence its reactivity and biological activities.
6-(Benzyloxy)-3-(methoxymethoxy)naphthalene:
Uniqueness
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene is unique due to the presence of all three functional groups (benzyloxy, methoxymethoxy, and phenylethynyl) attached to the naphthalene core
Propriétés
Numéro CAS |
390810-66-9 |
|---|---|
Formule moléculaire |
C27H22O3 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
3-(methoxymethoxy)-2-(2-phenylethynyl)-6-phenylmethoxynaphthalene |
InChI |
InChI=1S/C27H22O3/c1-28-20-30-27-18-25-17-26(29-19-22-10-6-3-7-11-22)15-14-23(25)16-24(27)13-12-21-8-4-2-5-9-21/h2-11,14-18H,19-20H2,1H3 |
Clé InChI |
CKJKJYGHYQUTGL-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
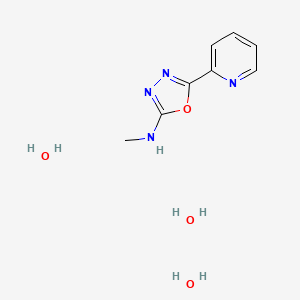

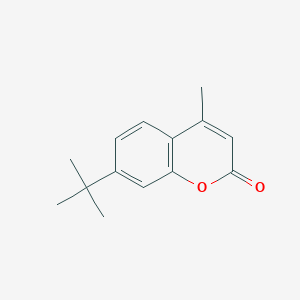
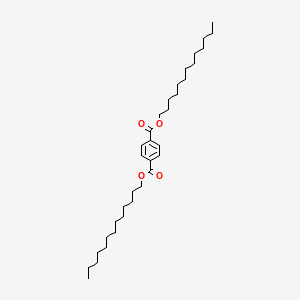
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
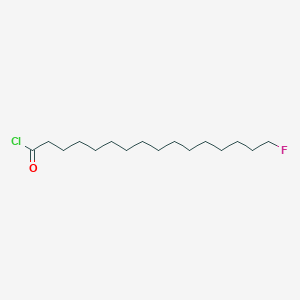
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
